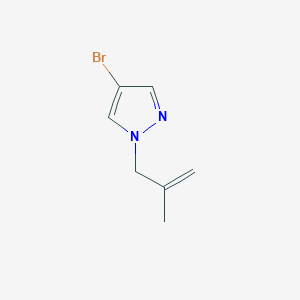

4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(2-methylprop-2-enyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMWNNQYILTMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyrazole

Bromination of pyrazole rings typically employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve selective substitution at the 4-position. The reaction conditions are optimized to avoid polybromination or ring degradation.

- Typical Conditions:

- Solvent: Acetonitrile, dichloromethane, or similar inert solvents

- Temperature: 0 °C to room temperature

- Time: 1-3 hours

- Brominating agent: NBS or Br2

This step yields 4-bromopyrazole or 4-bromo-1H-pyrazole as an intermediate.

N-Alkylation with 2-Methylprop-2-en-1-yl Group

The N1-position alkylation is achieved by reacting the 4-bromopyrazole intermediate with an allylic halide or equivalent electrophile, such as 2-methylprop-2-en-1-yl bromide or chloride.

- Reaction Conditions:

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the pyrazole N1-H

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or acetone

- Temperature: Room temperature to reflux

- Time: Several hours (typically 4-12 hours)

This results in the substitution of the N1 hydrogen with the 2-methylprop-2-en-1-yl group, yielding the target compound.

Representative Synthetic Route (Hypothetical Example)

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrazole + NBS | Acetonitrile, 0 °C to RT, 2 h | 4-Bromopyrazole | 70-85% |

| 2 | 4-Bromopyrazole + 2-methylprop-2-en-1-yl bromide + K2CO3 | DMF, RT to reflux, 6 h | This compound | 60-75% |

Related Research Findings and Data

While direct detailed literature on this exact compound's preparation is limited, analogous pyrazole derivatives have been synthesized using similar methodologies. For example:

- The preparation of 4-bromo-1-methyl-1H-pyrazole involves lithiation at low temperature (-78 °C) followed by electrophilic quenching with N-methoxy-N-methylacetamide, yielding ketone derivatives with moderate yields (around 57%).

- Palladium-catalyzed cross-coupling reactions have been applied to functionalize bromopyrazoles, indicating the versatility of brominated pyrazoles as synthetic intermediates.

These findings support the feasibility of bromination and subsequent N-alkylation steps for the target compound.

Notes on Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and heptane or hexane.

- Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry (EI-MS or LC-MS), and elemental analysis.

- Yields and purity depend on reaction conditions, reagent quality, and work-up procedures.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Bromination agent | NBS or Br2 | Selective 4-position substitution |

| Bromination solvent | Acetonitrile, DCM | Inert solvents preferred |

| Bromination temperature | 0 °C to RT | Controls selectivity |

| Alkylation base | K2CO3, NaH | Deprotonates pyrazole N1-H |

| Alkylation solvent | DMF, THF, acetone | Polar aprotic solvents |

| Alkylation temperature | RT to reflux | Ensures reaction completion |

| Reaction time (each step) | 2-6 hours | Optimized for yield |

| Purification | Silica gel chromatography | Gradient elution |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used, often under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation: Bromate derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, as anticancer agents. For instance, compounds based on the pyrazole scaffold have shown promising results against various cancer cell lines. A study synthesized several pyrazole derivatives and evaluated their cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Among these, specific derivatives exhibited significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation .

Anti-inflammatory Properties

Pyrazole compounds are also being investigated for their anti-inflammatory properties. In a comparative study, several synthesized pyrazole derivatives were tested for their efficacy in reducing inflammation in animal models. Notably, certain derivatives demonstrated anti-inflammatory activity comparable to established drugs like diclofenac sodium .

Mechanism of Action

The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets. These interactions can lead to the modulation of signaling pathways associated with inflammation and cancer progression .

Agricultural Applications

Pesticide Development

The compound has been explored for its potential as a pesticide. Pyrazole derivatives have been reported to possess insecticidal properties, making them candidates for developing new agricultural chemicals that could help manage pest populations effectively while minimizing environmental impact .

Materials Science

Synthesis of Functional Materials

In materials science, this compound has been utilized as an intermediate in the synthesis of functional materials. Its unique chemical structure allows it to participate in polymerization reactions that yield materials with desirable properties for various applications, including coatings and adhesives .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Mechanism of Action

The mechanism by which 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogs and their properties:

Electronic and Steric Effects

- Bromine vs. Chlorine : Brominated analogs (e.g., compound 18 in ) exhibit stronger electron-withdrawing effects compared to chloro derivatives, enhancing electrophilic substitution reactivity. For example, 4-bromo-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazole derivatives show higher antimicrobial activity than their chloro counterparts due to improved halogen bonding .

- Steric Hindrance: Bulky substituents like 1-(3-methylbutan-2-yl) () or 1-(2,4-dichlorophenoxy)methyl () reduce reaction yields in further functionalization steps due to steric crowding.

Biological Activity

4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : C10H12BrN2

- Chemical Structure :

- The pyrazole ring contributes to the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing bromine substituents have shown enhanced cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.

Case Study :

In a study examining the effects of brominated pyrazoles, it was found that 4-bromo derivatives exhibited significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The combination of 4-bromo-pyrazoles with doxorubicin resulted in a synergistic effect, enhancing cell death in resistant cancer cell lines .

Anti-inflammatory Activity

Pyrazoles have been recognized for their anti-inflammatory properties. In vivo studies have demonstrated that this compound can inhibit key inflammatory mediators.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 4-Bromo-Pyrazole | COX Inhibition | 0.07 |

| Indomethacin | COX Inhibition | 0.05 |

This table illustrates the comparative effectiveness of 4-bromo-pyrazole against established anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been explored extensively. Studies indicate that 4-bromo derivatives possess significant activity against various bacterial strains.

Research Findings :

In vitro tests showed that this compound exhibited notable activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals.

Antioxidant Assay Results :

The DPPH radical scavenging assay indicated that 4-bromo-pyrazole had an IC50 value of approximately 25 µM, demonstrating its potential as an effective antioxidant agent .

Q & A

Q. Why do contradictory yield results arise in similar pyrazole alkylation reactions, and how can reproducibility be ensured?

- Methodological Answer : Discrepancies (e.g., 63% vs. 86%) stem from substituent electronic effects and catalyst loading. Standardize protocols: degas solvents, pre-dry substrates (MgSO₄), and monitor via LC-MS. Report yields with error margins (±5%) from triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.